チロホスチン AG 555

概要

説明

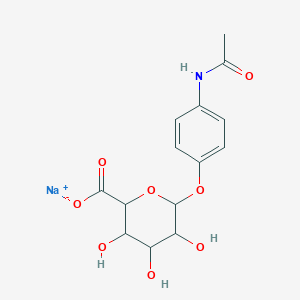

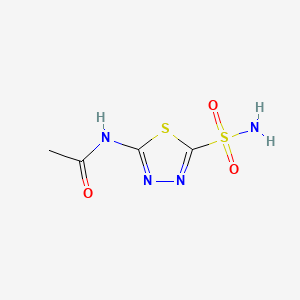

Tyrphostin AG 555 is a small molecule that is classified as experimental . It is also known by other names such as AG 555 and Tyrphostin B-46 . It is an inhibitor of tyrosine kinase and interacts directly with topoisomerase I, thus preventing DNA relaxation . It inhibits EGFR with an IC50 of 0.7 μM .

Molecular Structure Analysis

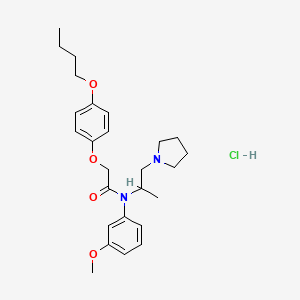

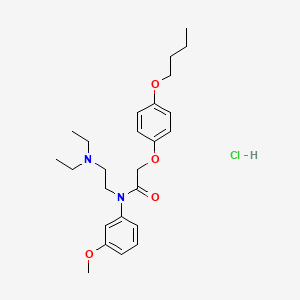

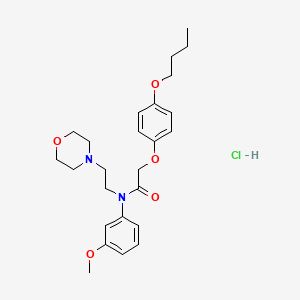

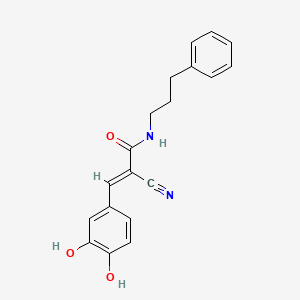

The molecular structure of Tyrphostin AG 555 is characterized by a chemical formula of C19H18N2O3 . Its molecular weight is 322.36 . The IUPAC name for Tyrphostin AG 555 is (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide .

Physical And Chemical Properties Analysis

Tyrphostin AG 555 is a solid substance . It is soluble in ethanol and DMSO to 30 mM .

科学的研究の応用

結核菌プロテアソーム系の阻害

チロホスチン AG 555は、結核菌Pupプロテアソーム系の阻害を研究するために、アナログの開発に使用されてきました . This compoundから合成された化合物は、天然基質FabD-Pupに対するDopのデプピル化作用を阻害することが判明しました .

EGFR阻害

This compoundは、EGF受容体(EGFR)の強力で選択的な阻害剤です . ErbB2よりもEGFRを選択的に阻害します .

細胞増殖阻害

This compoundは、HER 14細胞のEGF依存性増殖を阻害します . また、1〜50μMの濃度で使用した場合、乾癬患者から単離した乾癬性角化細胞の増殖を抑制します .

抗レトロウイルス活性

This compoundは、強力な抗レトロウイルス剤として同定されています . モルニーマウス白血病ウイルス(Mo-MuLV)逆転写酵素活性を阻害します .

Cdk2活性化阻害

作用機序

Target of Action

Tyrphostin AG 555 is primarily an inhibitor of tyrosine kinase . It interacts directly with topoisomerase I , preventing DNA relaxation . It also inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.7 μM . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with types of cancer.

Mode of Action

Tyrphostin AG 555 inhibits the tyrosine kinase by blocking its activation . It interacts directly with topoisomerase I, preventing the relaxation of supercoiled DNA, which is a crucial step in DNA replication . By inhibiting EGFR, it blocks the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of EGFR by Tyrphostin AG 555 affects several biochemical pathways. It blocks the activation of Cdk2 , a critical regulator of the cell cycle . This blockage can lead to the arrest of cells in the G1-S phase and early S phase . Furthermore, Tyrphostin AG 555 has been shown to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup, in the Mycobacterium tuberculosis Pup Proteasome System .

Result of Action

The inhibition of EGFR and the blockage of Cdk2 activation by Tyrphostin AG 555 can lead to the arrest of cell growth, particularly in cells that overexpress EGFR . It also inhibits the depupylation actions of Dop on the native substrate, FabD-Pup . These actions suggest that Tyrphostin AG 555 could have potential therapeutic applications in conditions characterized by the overexpression of EGFR, such as certain types of cancer.

Safety and Hazards

生化学分析

Biochemical Properties

Tyrphostin AG 555 is known to interact with EGFR, a protein involved in cell signaling pathways . It inhibits EGFR tyrosine kinase with an IC50 of 700 nM . This interaction blocks the activation of Cdk2, a cyclin-dependent kinase .

Cellular Effects

Tyrphostin AG 555 has been observed to induce cell arrest at the late G1 phase . This effect has been noted in HPV16-immortalized and normal keratinocytes, with IC50 values of 6.4 and 9.4 μM respectively .

Molecular Mechanism

The molecular mechanism of Tyrphostin AG 555 involves the inhibition of EGFR tyrosine kinase, which in turn blocks the activation of Cdk2 . This leads to the induction of cell arrest at the late G1 phase .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in ethanol and DMSO up to 30 mM .

Metabolic Pathways

Its role as an EGFR tyrosine kinase inhibitor suggests it may interact with enzymes and cofactors within the EGFR signaling pathway .

Transport and Distribution

Given its role as an EGFR inhibitor, it may interact with transporters or binding proteins associated with this pathway .

Subcellular Localization

As an EGFR inhibitor, it is likely to be found in regions of the cell where EGFR is present .

特性

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。